

# High-Resolution Speciation of Ethyltriphenyltin in Environmental Matrices

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## Compound of Interest

Compound Name: Ethyltriphenyltin

CAS No.: 5424-25-9

Cat. No.: B1607041

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Application Note: AN-ENV-OT-2026

## Executive Summary & Strategic Rationale

### Ethyltriphenyltin (EtPh)

Sn occupies a unique and often misunderstood niche in environmental analysis. While Triphenyltin (TPT) is a widely regulated fungicide and antifouling agent, EtPh

Sn is primarily known as the analytical derivative formed when TPT is ethylated during standard gas chromatography (GC) preparation.

However, native EtPh

Sn can exist as an industrial impurity or a specific degradation byproduct. This creates a critical "Derivatization Dilemma":

- Standard Method (Ethylation): If you use Sodium Tetraethylborate (NaBEt

) to derivatize a sample containing TPT, the TPT converts to EtPh

Sn. This makes it impossible to distinguish native EtPh

Sn from TPT-derived EtPh

Sn.

- The Solution (Propylation): To quantitatively analyze native EtPh

Sn, this protocol utilizes Sodium Tetrapropylborate (NaBPr

). This reagent converts ionic TPT into Propyltriphenyltin (PrPh

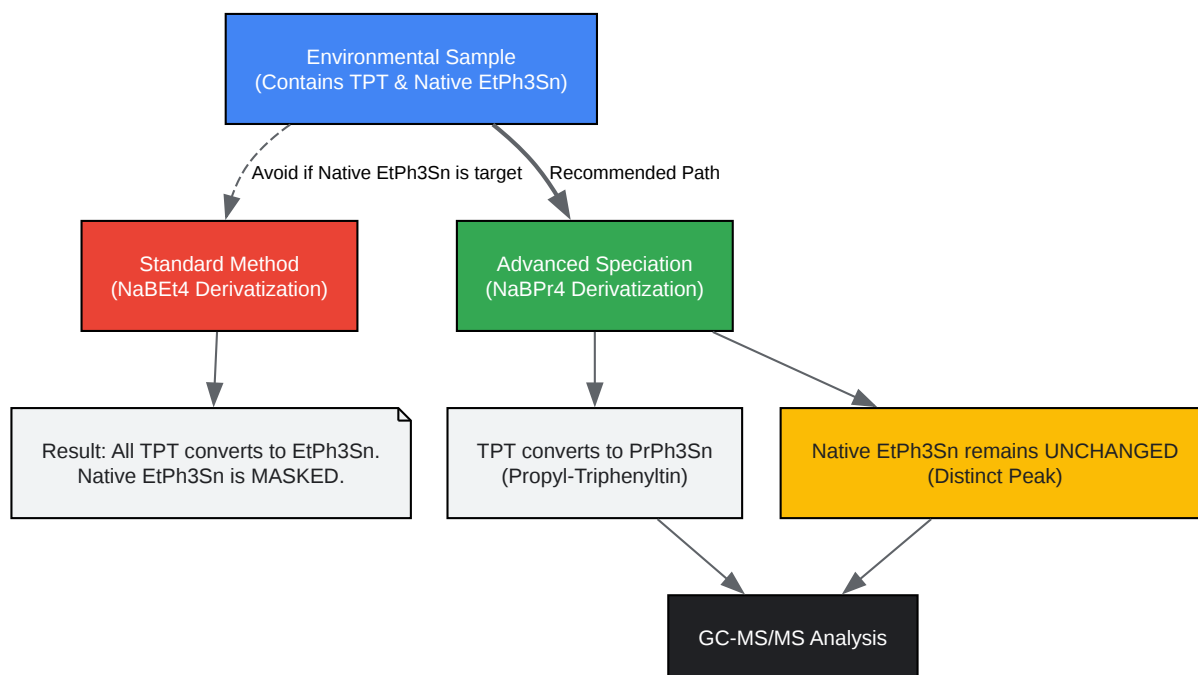
Sn), leaving the native **Ethyltriphenyltin** distinct and measurable.

This guide details a high-sensitivity GC-MS/MS protocol for the speciation of EtPh

Sn in sediment and water, ensuring total separation from interfering organotin species.

## Analytical Logic & Workflow

The following diagram illustrates the decision matrix required to avoid false positives caused by derivatization.



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Figure 1: Analytical strategy to distinguish native **Ethyltriphenyltin** from Triphenyltin using differential alkylation.

## Reagents & Materials

To ensure trace-level detection (ng/L or ng/kg), purity of reagents is paramount.

Reagent	Specification	Purpose
Sodium Tetrapropylborate (NaBPr )	98% purity, solid	Derivatizing agent (Alternative to NaBEt ).
Tropolone	>99% purity	Complexing agent to extract ionic organotins from sediment.
Internal Standard (IS)	Tetra-n-pentyltin or d-Triphenyltin	Surrogate for recovery correction. Avoid propyl/ethyl tins as IS.
Extraction Solvent	Glacial Acetic Acid / Methanol (1:1 v/v)	For leaching organotins from solid matrices.
Buffer	Sodium Acetate / Acetic Acid (pH 4.5)	Critical pH window for alkylation efficiency.
Cleanup Phase	Florisil (60-100 mesh)	Removal of polar interferences and sulfur.

## Experimental Protocols

### Protocol A: Sediment Extraction (Acidic Leaching)

Target: Complex solid matrices (Soil, Sediment, Sludge)

- Lyophilization: Freeze-dry sediment samples for 24 hours. Sieve to <250  $\mu\text{m}$ .
- Weighing: Weigh 1.0 g of dry sediment into a 50 mL glass centrifuge tube.
- Spiking: Add 50  $\mu\text{L}$  of Internal Standard Solution (Tetra-n-pentyltin, 1 mg/L). Allow to equilibrate for 30 mins.
- Leaching: Add 10 mL of Acetic Acid/Methanol/Water (1:1:1) containing 0.1% Tropolone.
  - Note: Tropolone is essential to chelate the TPT cation, making it soluble in the organic phase.

- Sonication: Sonicate in an ultrasonic bath for 30 minutes at ambient temperature.
- Separation: Centrifuge at 3000 rpm for 10 minutes. Decant the supernatant into a clean reaction vessel.

## Protocol B: In-Situ Derivatization (Propylation)

Target: Converting ionic species to volatile forms while preserving native EtPh

Sn.

- pH Adjustment: To the extract (from Protocol A) or Water Sample (500 mL), add Acetate Buffer to adjust pH to  $4.5 \pm 0.2$ .
  - Critical Control Point: NaBPr  
decomposes rapidly below pH 3 and is inactive above pH 6.
- Reagent Addition: Add 1 mL of 2% (w/v) NaBPr solution (freshly prepared in water).
- Liquid-Liquid Extraction: Add 2 mL of Hexane.
- Reaction: Shake vigorously (mechanical shaker) for 30 minutes. The propylation occurs at the interface.
- Phase Separation: Allow phases to separate. Recover the upper Hexane layer.
- Cleanup (Optional but Recommended): Pass the hexane extract through a micro-column containing 1g Florisil topped with NaSO<sub>3</sub>.
  - . Elute with 5 mL 5% Diethyl Ether in Hexane.
- Concentration: Evaporate to exactly 200  $\mu$ L under a gentle stream of Nitrogen.

## Instrumental Parameters (GC-MS/MS)

System: Agilent 8890 GC coupled with 7000D Triple Quadrupole MS (or equivalent).

## Gas Chromatography[1][2][3][4][5][6]

- Column: HP-5MS UI (30m × 0.25mm × 0.25µm) or Rxi-5Sil MS.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Injection: 1 µL, Splitless (Pulse pressure 25 psi for 1 min).
- Inlet Temp: 280°C.
- Oven Program:
  - 60°C (hold 1 min)
  - Ramp 20°C/min to 180°C
  - Ramp 5°C/min to 300°C (hold 5 min)

## Mass Spectrometry (MRM Mode)

Using Multiple Reaction Monitoring (MRM) ensures high selectivity against complex environmental backgrounds.

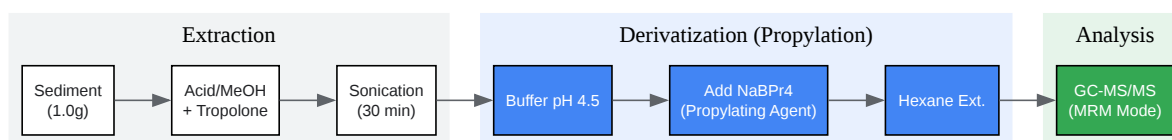
Analyte	Precursor Ion ( )	Product Ion 1 ( )	Product Ion 2 ( )	Collision Energy (eV)
Ethyltriphenyltin (Native)	351.0 (SnPh )	197.0 (SnPh )	120.0 (Sn )	20 / 35
Propyltriphenyltin (Derivatized TPT)	393.1 (M-Propyl)	351.0 (SnPh )	197.0 (SnPh )	15 / 25
Tetra-n-pentyltin (IS)	303.1 (SnPent )	179.0 (SnPent )	121.0 (Sn )	15 / 30

Note: Tin (Sn) has a rich isotope pattern. All masses listed correspond to

Sn, the most abundant isotope. Always verify the isotopic cluster (116, 118, 120) for confirmation.

## Data Presentation & Quality Assurance

### Workflow Diagram: Sample Preparation



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Figure 2: Step-by-step extraction and derivatization workflow.

## Performance Metrics

The following data represents typical validation results for this protocol in marine sediment.

Parameter	Value	Notes
Linearity (R )	> 0.998	Range: 0.5 – 100 ng/g
LOD (Method Detection Limit)	0.2 ng/g (dw)	Signal-to-Noise > 3
LOQ (Quantitation Limit)	0.6 ng/g (dw)	Signal-to-Noise > 10
Recovery (Spiked)	85% – 105%	Corrected by Internal Standard
Precision (RSD)	< 8%	n=7 replicates

## Troubleshooting & Critical Controls

- **Moisture Control:** Organotin derivatives are stable in hexane, but the derivatization reaction is sensitive to water content in the organic phase during injection. Dry the hexane layer with anhydrous Na

SO

thoroughly.

- **Injector Maintenance:** Organotins are "sticky." If peak tailing occurs, replace the inlet liner (use deactivated wool) and clip 10cm from the GC column head.
- **Sulfur Interference:** In anaerobic sediments, elemental sulfur is co-extracted. It elutes late but can contaminate the source. The Florisil cleanup step (Section 4, Step 6) is mandatory for these samples.
- **Standard Stability:** NaBPr

solutions oxidize rapidly. Prepare fresh daily and keep chilled.

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